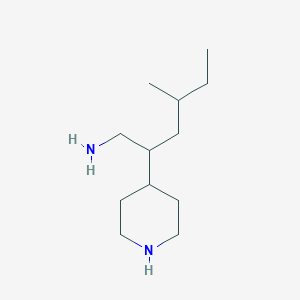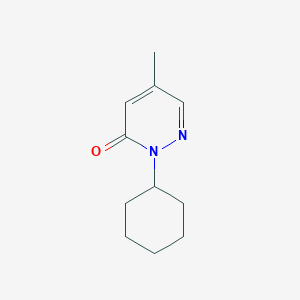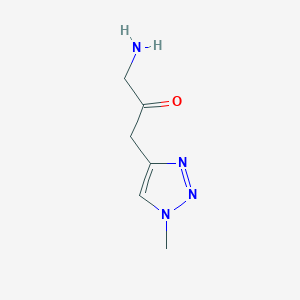
(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. The compound features an oxolane ring substituted with an iodomethyl group and a methoxyphenyl group, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 3-methoxybenzaldehyde.
Formation of Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid.
Introduction of Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, typically using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxolane ring can lead to the formation of diols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2R,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2R,4R)-2-(Hydroxymethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane lies in its iodomethyl group, which provides distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H15IO2 |
|---|---|
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
(2R,4R)-2-(iodomethyl)-4-(3-methoxyphenyl)oxolane |
InChI |
InChI=1S/C12H15IO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12+/m0/s1 |
InChI-Schlüssel |
JOXRGIQFFMBDBZ-CMPLNLGQSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@H]2C[C@@H](OC2)CI |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CC(OC2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


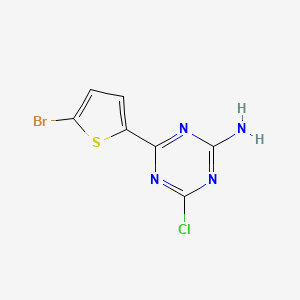

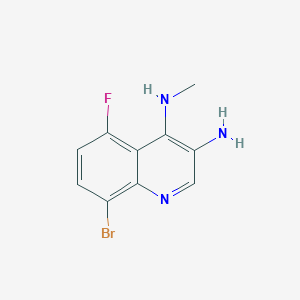


![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)
![N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13185818.png)
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)
